molecular formula C20H19ClN4O2S B4614137 4-chloro-N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide

4-chloro-N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B4614137
M. Wt: 414.9 g/mol
InChI Key: FZHKUHWYYDJVAS-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a thiophene ring, and various functional groups

Properties

IUPAC Name

4-chloro-N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S/c1-11-3-5-12(6-4-11)14-10-28-20(16(14)18(26)23-13-7-8-13)24-19(27)17-15(21)9-22-25(17)2/h3-6,9-10,13H,7-8H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHKUHWYYDJVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)NC3CC3)NC(=O)C4=C(C=NN4C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide involves multiple steps, including the formation of the pyrazole and thiophene rings, followed by the introduction of the functional groups. The synthetic routes typically involve:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Formation of the Thiophene Ring: This involves the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of sulfur.

    Introduction of Functional Groups: The chloro, cyclopropylcarbamoyl, and methylphenyl groups are introduced through various substitution reactions, often using reagents like thionyl chloride, cyclopropylamine, and methylphenylboronic acid.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs, often using catalysts and automated processes to streamline the synthesis.

Chemical Reactions Analysis

4-chloro-N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and carbamoyl groups, using reagents like sodium methoxide or ammonia.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.

Scientific Research Applications

4-chloro-N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence, for use in electronics and other industries.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide include:

    4-chloro-3-(cyclopropylcarbamoyl)phenylboronic acid: This compound shares the cyclopropylcarbamoyl and chloro groups but differs in the core structure.

    4-chloro-N-(4-methylphenyl)thiophen-2-ylcarboxamide: This compound shares the thiophene and chloro groups but lacks the pyrazole ring and other functional groups.

The uniqueness of this compound lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties not found in similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
4-chloro-N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide

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